1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine
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Overview
Description
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine (MDTDA) is a heterocyclic compound that contains a boron atom. It has been of interest to researchers due to its potential use as a chemical probe for studying biological systems. MDTDA has been found to have a high affinity for certain proteins, making it a useful tool for investigating their functions.
Mechanism Of Action
The mechanism of action of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine is not fully understood, but it is believed to involve the formation of covalent bonds with certain amino acid residues in proteins. This can lead to changes in the structure and function of the protein, allowing researchers to study its role in biological systems.
Biochemical And Physiological Effects
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been found to have anti-inflammatory properties and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine in lab experiments is its high affinity for certain proteins, which allows for the selective labeling and investigation of these proteins. However, 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can also have non-specific effects on proteins and may not be suitable for all experimental systems. In addition, the synthesis of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can be challenging and requires specialized equipment and expertise.
Future Directions
There are a number of future directions for research involving 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine. One area of interest is in the development of new probes based on the structure of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine that can be used to study other biological systems. Another direction is in the investigation of the potential therapeutic applications of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine, particularly in the treatment of inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine and its effects on biological systems.
Synthesis Methods
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can be synthesized through a multi-step process starting with the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenylsodium. This compound is then reacted with boron trifluoride etherate to form the boron-containing intermediate. The final step involves the addition of methylamine to the intermediate to yield 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine.
Scientific Research Applications
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been used in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions. 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been shown to bind to certain proteins with high affinity, allowing researchers to investigate the role of these proteins in biological processes.
properties
CAS RN |
17303-88-7 |
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Product Name |
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine |
Molecular Formula |
C6H7BN2S |
Molecular Weight |
150.01 g/mol |
IUPAC Name |
1-methyl-2H-thieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2S/c1-7-6-5(2-3-10-6)4-8-9-7/h2-4,9H,1H3 |
InChI Key |
QTWGCVNDMBXFPB-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=CS2)C=NN1)C |
Canonical SMILES |
B1(C2=C(C=CS2)C=NN1)C |
synonyms |
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine |
Origin of Product |
United States |
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